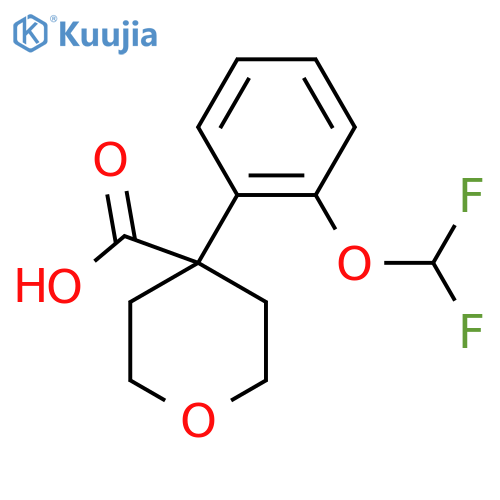Cas no 2229252-29-1 (4-2-(difluoromethoxy)phenyloxane-4-carboxylic acid)

2229252-29-1 structure
商品名:4-2-(difluoromethoxy)phenyloxane-4-carboxylic acid
4-2-(difluoromethoxy)phenyloxane-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-2-(difluoromethoxy)phenyloxane-4-carboxylic acid
- 4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid
- EN300-1971758
- 2229252-29-1
-
- インチ: 1S/C13H14F2O4/c14-12(15)19-10-4-2-1-3-9(10)13(11(16)17)5-7-18-8-6-13/h1-4,12H,5-8H2,(H,16,17)
- InChIKey: IBOHFJRHJJZILN-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC=CC=1C1(C(=O)O)CCOCC1)F
計算された属性
- せいみつぶんしりょう: 272.08601525g/mol
- どういたいしつりょう: 272.08601525g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
4-2-(difluoromethoxy)phenyloxane-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1971758-10.0g |
4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid |
2229252-29-1 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1971758-0.1g |
4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid |
2229252-29-1 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-1971758-1g |
4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid |
2229252-29-1 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-1971758-1.0g |
4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid |
2229252-29-1 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1971758-0.5g |
4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid |
2229252-29-1 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-1971758-0.05g |
4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid |
2229252-29-1 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-1971758-10g |
4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid |
2229252-29-1 | 10g |
$4236.0 | 2023-09-16 | ||
| Enamine | EN300-1971758-0.25g |
4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid |
2229252-29-1 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-1971758-2.5g |
4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid |
2229252-29-1 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-1971758-5.0g |
4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid |
2229252-29-1 | 5g |
$2858.0 | 2023-06-02 |
4-2-(difluoromethoxy)phenyloxane-4-carboxylic acid 関連文献
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
2229252-29-1 (4-2-(difluoromethoxy)phenyloxane-4-carboxylic acid) 関連製品
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
